![molecular formula C15H11Cl2F3N4O3 B3042637 4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-40-9](/img/structure/B3042637.png)
4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H11Cl2F3N4O3 and its molecular weight is 423.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate:
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent due to its unique chemical structure. Researchers are investigating its efficacy in targeting specific biological pathways, which could lead to the development of new medications for various diseases. Its hydrazino and trifluoromethyl groups are particularly of interest for their potential to enhance drug activity and stability .
Cancer Research
In cancer research, this compound is studied for its potential anti-tumor properties. The presence of the chloroacetyl and trifluoromethyl groups may contribute to its ability to inhibit the growth of cancer cells. Researchers are examining its effects on different cancer cell lines to determine its viability as a chemotherapeutic agent .
Agricultural Chemistry
This compound is also being investigated for its applications in agricultural chemistry. Its unique structure may offer new ways to develop pesticides or herbicides that are more effective and environmentally friendly. The goal is to create compounds that can target specific pests or weeds without harming beneficial organisms .
Material Science
In material science, this compound is studied for its potential use in creating new materials with desirable properties. Its chemical stability and reactivity make it a candidate for developing polymers or coatings that can withstand harsh conditions. Researchers are exploring its use in various industrial applications, including protective coatings and advanced composites .
Nanotechnology
Nanotechnologists are investigating the potential of this compound in the development of nanomaterials. Its ability to form stable structures at the nanoscale can be leveraged to create new materials with unique properties, such as enhanced strength, conductivity, or reactivity. These materials could have applications in electronics, medicine, and other fields.
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properties
IUPAC Name |
(4-chlorophenyl)methyl 2-[2-(2-chloroacetyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N4O3/c16-5-11(25)23-24-14-21-6-10(12(22-14)15(18,19)20)13(26)27-7-8-1-3-9(17)4-2-8/h1-4,6H,5,7H2,(H,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLUKJHXGTZBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NNC(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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